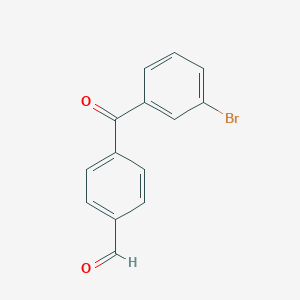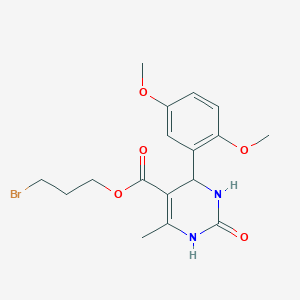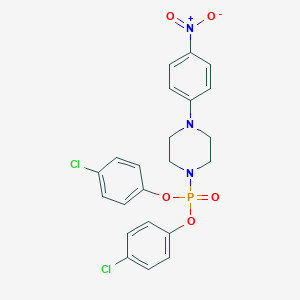
4-(3-Bromobenzoyl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Bromobenzoyl)benzaldehyde is an organic compound with the molecular formula C14H9BrO2. It is a derivative of benzaldehyde, where the aldehyde group is substituted with a 3-bromophenylcarbonyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromobenzoyl)benzaldehyde typically involves the following steps:
Bromination: The starting material, 4-bromobenzaldehyde, is prepared by the bromination of benzaldehyde using bromine in the presence of a catalyst such as iron(III) bromide.
Friedel-Crafts Acylation: The brominated benzaldehyde undergoes Friedel-Crafts acylation with 3-bromobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Bromobenzoyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: 4-[(3-Bromophenyl)carbonyl]benzoic acid.
Reduction: 4-[(3-Bromophenyl)carbonyl]benzyl alcohol.
Substitution: 4-[(3-Methoxyphenyl)carbonyl]benzaldehyde.
Aplicaciones Científicas De Investigación
4-(3-Bromobenzoyl)benzaldehyde has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design and development.
Material Science: It is used in the preparation of polymers and advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(3-Bromobenzoyl)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological activity. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromobenzaldehyde: Similar structure but lacks the 3-bromophenylcarbonyl group.
3-Bromobenzaldehyde: Similar structure but the bromine atom is positioned differently.
4-[(4-Bromophenyl)carbonyl]benzaldehyde: Similar structure but with a different substitution pattern.
Uniqueness
4-(3-Bromobenzoyl)benzaldehyde is unique due to the presence of both the aldehyde and 3-bromophenylcarbonyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Propiedades
IUPAC Name |
4-(3-bromobenzoyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrO2/c15-13-3-1-2-12(8-13)14(17)11-6-4-10(9-16)5-7-11/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRDRFZPDWFJEHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)C2=CC=C(C=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.12 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(methyloxy)phenyl]-2-{5-[5-({[4-(methyloxy)phenyl]amino}carbonyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]naphthalen-1-yl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B400285.png)

![2-(6-{5-[(4-methoxyanilino)carbonyl]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}pyridin-2-yl)-N-(4-methoxyphenyl)-1,3-dioxoisoindoline-5-carboxamide](/img/structure/B400287.png)


![5-[4-Bromo-3-(trifluoromethyl)phenyl]-2-furaldehyde {4-nitrophenyl}hydrazone](/img/structure/B400294.png)
![2-Ethoxy-6-({[2-methyl-5-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)phenol](/img/structure/B400296.png)


![Bis(4-methylphenyl) 2-methoxydibenzo[b,d]furan-3-ylamidophosphate](/img/structure/B400299.png)



